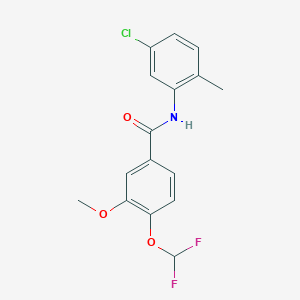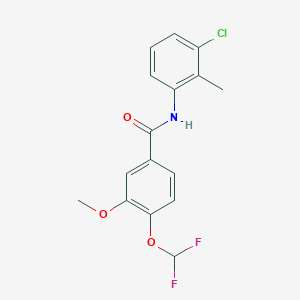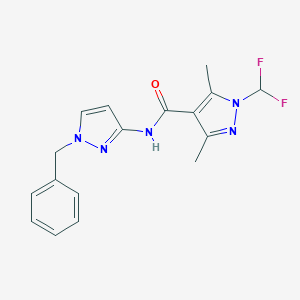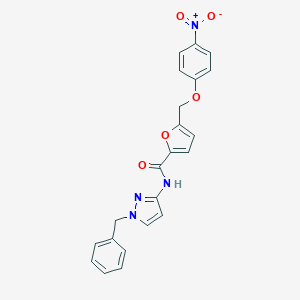![molecular formula C22H22N2O2 B279846 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide, also known as DPM-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-001 has been found to exhibit potent anticancer activity, making it a promising candidate for the treatment of various types of cancer.
Mechanism of Action
The exact mechanism of action of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to exert its anticancer activity through multiple pathways. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been shown to be well-tolerated in animal models, with no signs of toxicity or organ damage. This compound has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for research on 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide. One potential area of investigation is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of this compound for the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
Synthesis Methods
The synthesis of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 3,4-dimethylphenol with formaldehyde to produce 3,4-dimethylphenol formaldehyde resin, which is then reacted with pyridine-3-carboxaldehyde to form the intermediate product. The intermediate product is then reacted with benzoyl chloride to yield the final product, this compound.
Scientific Research Applications
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential anticancer activity. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also demonstrated that this compound can inhibit tumor growth and metastasis in animal models.
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-5-10-21(12-17(16)2)26-15-18-6-8-20(9-7-18)22(25)24-14-19-4-3-11-23-13-19/h3-13H,14-15H2,1-2H3,(H,24,25) |
InChI Key |
IZPOIZGCRFLZME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)


![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)


